3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C10H15BrN4O2S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
3-bromo-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14-2-4-15(5-3-14)18(16,17)9-7-13-6-8(11)10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI Key |
DOLRPFOCMYFYHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 3
Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) under controlled conditions. For example, in the synthesis of 3-bromo-5-(trifluoromethyl)pyridin-2-amine, NBS was used in chloroform at 20–80°C, yielding 96% product after silica gel chromatography. Similarly, bromination of 5-trifluoromethyl-pyridin-2-ylamine under ice cooling followed by heating achieved regioselective substitution at position 3. For the target compound, bromination of a precursor such as 5-sulfonyl-pyridin-4-amine could leverage the amine group at position 4 as a directing meta-substituent, guiding electrophilic attack to position 3.
Synthetic Routes and Reaction Optimization
Route 1: Sequential Bromination and Sulfonylation
-
Starting Material : 5-Amino-pyridin-4-amine.
-
Bromination : Treat with NBS in chloroform at 80°C to yield 3-bromo-pyridin-4-amine.
-
Sulfonation : React with chlorosulfonic acid at 0°C to form 5-chlorosulfonyl-3-bromo-pyridin-4-amine.
-
Amination : Couple with 4-methylpiperazine in DCM/triethylamine to afford the final product.
Key Data :
Route 2: Palladium-Catalyzed Coupling
-
Starting Material : 3-Bromo-5-iodo-pyridin-4-amine.
-
Suzuki–Miyaura Coupling : React with 4-methylpiperazine-1-sulfonyl boronic ester under Pd(PPh₃)₄ catalysis to install the sulfonamide group.
-
Workup : Purify via column chromatography (DCM:MeOH = 95:5).
Advantages :
Critical Reaction Parameters
Temperature and Solvent Effects
Protecting Group Strategies
-
Amine Protection : Acetylation of the pyridin-4-amine prior to bromination prevents undesired side reactions.
-
Deprotection : Hydrolysis with aqueous HCl restores the free amine post-sulfonylation.
Analytical and Characterization Data
Spectroscopic Validation
Purity and Yield Optimization
-
Chromatography : Silica gel with gradient elution (DCM:MeOH) achieves >95% purity.
-
Crystallization : Hexane/ether mixtures precipitate amorphous solids, requiring X-ray diffraction for structural confirmation.
Industrial-Scale Considerations
Cost-Effective Reagents
-
NBS vs. Br₂ : NBS offers better regioselectivity but higher cost.
-
Solvent Recycling : DCM recovery via distillation reduces waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Utilized in the Suzuki–Miyaura coupling reaction.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex molecular structures.
Scientific Research Applications
3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine with structurally related brominated pyridines and quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Structural Analogues with Quinoline Cores
Compounds 20–24 from share the 4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group but are anchored to a quinoline core instead of pyridine. Key differences include:
- Core Structure: Quinoline (fused benzene-pyridine) vs. pyridine.
- Substituents : The target compound lacks the chloropyridinyl, chloropyrimidinyl, or benzotriazolyl groups present in compounds 20–24. These substituents influence steric bulk and electronic properties, affecting solubility and target affinity.
- Molecular Weight: The target compound (364.22 g/mol) is lighter than quinoline derivatives (e.g., compound 20: 494.0 g/mol), suggesting better bioavailability.
Brominated Pyridinamine Derivatives
A. 5-Bromo-4-methoxypyridin-3-amine ()
- Substituents : Methoxy (4), Br (5), NH₂ (3).
- Key Differences : Methoxy vs. sulfonylpiperazinyl groups. Methoxy is electron-donating, reducing electrophilicity compared to the sulfonamide group.
- Applications : Intermediate in agrochemical synthesis; lacks the sulfonamide’s hydrogen-bonding capacity.
B. 3-Bromo-5-methoxypyridin-4-amine ()
- Substituents : Br (3), OMe (5), NH₂ (4).
- Positional Effects : Bromine at position 3 (as in the target compound) but methoxy at 5 instead of sulfonylpiperazinyl. This reduces solubility in polar solvents.
Biological Activity
3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical structure:
- Molecular Formula : C10H15BrN4O2S
- Molecular Weight : 305.22 g/mol
- CAS Number : 1352541-18-4
In Vitro Studies
Research has demonstrated that 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine exhibits significant antimicrobial properties against various pathogens. The compound has been tested for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with a notable bactericidal effect observed in time-kill assays.
The proposed mechanism of action for this compound involves the inhibition of protein synthesis and disruption of cell wall integrity, which leads to bacterial cell death. The sulfonamide group is believed to play a crucial role in its antimicrobial activity by interfering with folate synthesis pathways in bacteria.
Anticancer Activity
In addition to its antimicrobial properties, 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has shown potential in cancer research. Studies have indicated that it can induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
The IC50 value was determined to be approximately 25 μM, indicating significant cytotoxicity at higher concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the sulfonyl moiety are critical for its biological efficacy. Modifications to the piperazine ring have been explored to enhance potency and selectivity.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Bromo-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine?
Answer:
The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:
- Step 1: Bromination at the 3-position of pyridine using NBS (N-bromosuccinimide) or Br₂ in a dichloromethane solvent .
- Step 2: Sulfonation at the 5-position via reaction with chlorosulfonic acid, followed by substitution with 4-methylpiperazine. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-sulfonation .
- Step 3: Amine introduction at the 4-position using Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia under catalytic Pd/C conditions .
Key Optimization Parameters:
| Step | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromination | NBS | DCM | 0–25°C | 60–75% |
| Sulfonation | ClSO₃H | DCM | -10°C to RT | 50–65% |
| Amination | Pd(OAc)₂/XPhos | Toluene | 80–100°C | 40–55% |
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the sulfonyl group’s deshielding effect on adjacent protons is diagnostic .
- HPLC-MS: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or bond angles. For structurally similar compounds, planar pyridine/pyrazole systems with dihedral angles <10° are typical .
Basic: What storage conditions are critical for maintaining compound stability?
Answer:
- Temperature: Store at -20°C in airtight, amber vials to prevent photodegradation.
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
- Solubility Considerations: Prepare stock solutions in anhydrous DMSO or DMF to minimize decomposition .
Advanced: How can researchers optimize sulfonation yields while minimizing side reactions?
Answer:
Sulfonation efficiency depends on:
- Reagent Stoichiometry: A 1.2:1 molar ratio of chlorosulfonic acid to pyridine derivative reduces polysulfonation .
- Temperature Control: Slow addition at -10°C minimizes exothermic side reactions.
- Workup Strategy: Quench with ice-cold water and extract with ethyl acetate to isolate the monosulfonated product .
Comparative Yields Under Varied Conditions:
| Entry | Temperature | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0°C | DCM | 68 | 98 |
| 2 | RT | DCM | 45 | 85 |
Advanced: How to resolve discrepancies between NMR and X-ray crystallography data?
Answer:
- Dynamic Effects: NMR may average conformers (e.g., piperazine ring puckering), while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .
- Tautomerism: For pyridine derivatives, enamine-imine tautomerism can cause NMR signal splitting. Compare with computational models (DFT) to identify dominant tautomers .
Example: A related compound’s X-ray structure showed a planar pyridine ring, whereas NMR suggested dynamic behavior due to solvent interactions .
Advanced: What computational methods predict biological targets and structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The sulfonyl group often interacts with ATP-binding pockets .
- 3D-QSAR Models: Build CoMFA/CoMSIA models using analogs with known IC₅₀ values. For example, electron-withdrawing groups (e.g., Br) enhance affinity for tyrosine kinases .
SAR Table for Analogous Compounds:
| Substituent (R) | Target Enzyme | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| Br | EGFR | 12 ± 2 | H-bond with Lys721 |
| OMe | PI3Kγ | 85 ± 10 | Hydrophobic pocket |
Advanced: How to design enzyme inhibition assays for mechanistic studies?
Answer:
- Assay Type: Use fluorescence-based (e.g., ADP-Glo™) or radiometric (³²P-ATP) kinase assays. Pre-incubate the compound with the enzyme (30 min, 25°C) to ensure binding .
- Controls: Include staurosporine (positive control) and DMSO (negative control).
- Data Analysis: Fit dose-response curves to determine Kᵢ values. For non-competitive inhibition, linear Schild plots confirm allosteric binding .
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Answer:
- Quality Control: Enforce strict HPLC thresholds (e.g., >98% purity) and validate batches via LC-MS .
- Bioassay Standardization: Use internal reference compounds (e.g., imatinib for kinase assays) to normalize activity data .
- Statistical Design: Apply ANOVA to identify variability sources (e.g., solvent residues, storage time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
